2-(Methylthio)benzoyl chloride
Overview
Description
2-(Methylthio)benzoyl chloride (MTBC) is a chemical compound with the chemical formula C8H7ClOS . It is an important intermediate for the synthesis of various organic compounds. MTBC is a colorless solid with a faint odor, and it is soluble in organic solvents.
Synthesis Analysis
The synthesis of 2-arylbenzothiazole derivatives using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd (dppf)Cl 2 CH 2 Cl 2 in the presence of K 2 CO 3 and DMF has been reported .Molecular Structure Analysis
The molecular structure of 2-(Methylthio)benzoyl chloride is represented by the linear formula C8H7ClOS . The InChI code for this compound is 1S/C8H7ClOS/c1-11-7-5-3-2-4-6 (7)8 (9)10/h2-5H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 2-(Methylthio)benzoyl chloride is 186.66 . It is a colorless solid with a faint odor. It is soluble in organic solvents.Scientific Research Applications
Reactions with Nucleophiles
A study by Osajda and Młochowski (2002) investigated the reactions of 2-(chloroseleno)benzoyl chloride with various nucleophiles. This research revealed the compound's high reactivity, especially with primary amino groups, leading to simultaneous selenenylation-acylation. The study also noted varied reactivity with hydroxy and thiol groups, influenced by substrate structure and reaction conditions (Osajda & Młochowski, 2002).
Synthesis of Heterocyclic Compounds
KlocKrystian, OsajdaMariusz, and MlochowskiJacek (2001) highlighted the utility of 2-(chloroseleno)benzoyl chloride in producing benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes. This process involves reacting the compound with C-H acids, leading to moderate to high yields of these heterocyclic compounds (KlocKrystian et al., 2001).
Catalytic Applications
Yasukawa, Satoh, Miura, and Nomura (2002) described the iridium-catalyzed reaction of aroyl chlorides with internal alkynes. This method efficiently produces tetrasubstituted naphthalenes and anthracene derivatives, showcasing the compound's potential in catalysis (Yasukawa et al., 2002).
Antimicrobial Applications
Research by Matche, Kulkarni, and Raj (2006) demonstrated benzoyl chloride's effectiveness as an antimicrobial agent. It was successfully incorporated into ethylene acrylic acid polymer, significantly inhibiting the growth of Penicillium sp. and Aspergillus sp. (Matche, Kulkarni, & Raj, 2006).
Synthesis of High-Performance Polymers
Wang, Wang, Zhang, and Luo (2015) conducted a kinetic study on the reaction between aniline and benzoyl chloride. This reaction is notable for producing high-performance polymers, and the study provides insights into optimizing this process (Wang et al., 2015).
Safety And Hazards
2-(Methylthio)benzoyl chloride is a combustible material. It is corrosive and water reactive. Contact with water liberates toxic gas. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors . It causes severe skin burns and eye damage and may cause respiratory irritation .
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2-methylsulfanylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWPBDPLOOSGGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503148 | |
Record name | 2-(Methylsulfanyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)benzoyl chloride | |
CAS RN |
1442-03-1 | |
Record name | 2-(Methylsulfanyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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